molecular formula C21H20N4O4S B2916417 N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 1171901-84-0

N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2916417
CAS No.: 1171901-84-0
M. Wt: 424.48
InChI Key: ZSVPEHAPKXEFNU-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring a sulfone-modified tetrahydrothiophene ring at position 1, a phenyl group at position 5, and a carbamoylphenyl substituent via a carboxamide linkage at position 2.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c22-20(26)15-6-8-16(9-7-15)23-21(27)18-12-19(14-4-2-1-3-5-14)25(24-18)17-10-11-30(28,29)13-17/h1-9,12,17H,10-11,13H2,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVPEHAPKXEFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the tetrahydrothiophene dioxide moiety: This could be done through a nucleophilic substitution reaction.

    Formation of the carbamoylphenyl group: This step might involve the reaction of an amine with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide” would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Pyrazole Derivatives with Carboximidamide Substituents ()

describes pyrazole-1-carboximidamide derivatives with diverse aryl substituents. Key comparisons include:

Compound (from ) Substituents at Position 5 Functional Group at Position 1 Notable Features
Target Compound Phenyl Carboxamide (N-(4-carbamoylphenyl)) Sulfone group enhances solubility; carbamoyl promotes H-bonding
5-(4-Methoxyphenyl)-3-phenyl analog 4-Methoxyphenyl Carboximidamide Methoxy group increases electron density; amidine group enhances basicity
5-(4-Chlorophenyl)-3-phenyl analog 4-Chlorophenyl Carboximidamide Chlorine substituent improves lipophilicity; potential halogen bonding
5-(3-Nitrophenyl)-3-phenyl analog 3-Nitrophenyl Carboximidamide Nitro group introduces strong electron-withdrawing effects; may affect redox stability

Key Findings :

  • The target compound’s carboxamide group (vs.
  • The sulfone group in the tetrahydrothiophene ring offers superior solubility compared to halogenated or methoxy-substituted analogs, which may translate to better aqueous pharmacokinetics.

Thienopyrazole Carboxamide Derivatives ()

highlights N-(4-ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, a thienopyrazole analog.

Feature Target Compound Thienopyrazole Carboxamide ()
Core Structure Pyrazole with tetrahydrothiophene Thieno[2,3-c]pyrazole fused with thiophene
Key Substituents Sulfone, carbamoylphenyl Trifluoromethyl, ethoxyphenyl
Electronic Effects Sulfone (electron-withdrawing) Trifluoromethyl (strong electron-withdrawing)
Pharmacokinetic Insights High solubility due to sulfone Fluorination may enhance metabolic stability and membrane permeability

Key Findings :

  • The trifluoromethyl group in the thienopyrazole analog () enhances metabolic stability and lipophilicity, whereas the target compound’s sulfone prioritizes solubility .
  • The ethoxyphenyl group in may confer longer half-life due to reduced oxidative metabolism compared to the carbamoylphenyl group.

Pyrrolidine and Pyrazole Carbamate Analogs (Evidences 3–4)

describes a pyrrolidine-thiadiazole carboxamide, while details a pyrazole carbamate.

Compound Core Structure Functional Groups Biological Implications
Target Compound Pyrazole Carboxamide, sulfone Balanced solubility and target affinity
Pyrrolidine-thiadiazole () Pyrrolidone-thiadiazole Carboxamide, ketone Ketone may reduce stability; thiadiazole could modulate kinase inhibition
Pyrazole carbamate () Pyrazole Carbamate, methylphenoxy Carbamate group prone to hydrolysis; esterase-sensitive

Key Findings :

  • The pyrrolidine-thiadiazole scaffold () introduces conformational rigidity, which may improve selectivity but reduce synthetic accessibility compared to the target’s pyrazole core .

Biological Activity

N-(4-Carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction between 4-carbamoylphenyl derivatives and tetrahydrothiophene derivatives, resulting in the formation of the pyrazole ring. The synthetic methods often utilize cyclocondensation reactions, which are essential for developing pyrazole-based compounds with diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
10aE. coli2062.5 μg/mL
10bS. aureus18125 μg/mL
10cP. mirabilis2231.25 μg/mL

The above data shows that certain derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure can enhance antimicrobial efficacy .

Anti-inflammatory Properties

In addition to antimicrobial effects, there is evidence supporting the anti-inflammatory activity of pyrazole derivatives. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. For example, compounds similar to this compound demonstrated a reduction in TNF-alpha and IL-6 levels in vitro.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation. Specific derivatives have shown IC50 values in the micromolar range against various cancer types, highlighting their potential as therapeutic agents .

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives:

  • Antimicrobial Study : A study focusing on a series of pyrazole derivatives found that modifications at the phenyl ring significantly influenced their antibacterial potency against strains like E. coli and S. aureus. The study concluded that specific substitutions could enhance activity and selectivity .
  • Anti-inflammatory Research : Another investigation evaluated the anti-inflammatory effects of pyrazole-based compounds in animal models of arthritis. Results indicated a marked decrease in joint swelling and inflammatory markers, suggesting therapeutic potential for inflammatory diseases .
  • Cancer Therapeutics : A recent study explored the anticancer properties of various pyrazole derivatives, including those structurally similar to this compound. The findings revealed significant cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

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